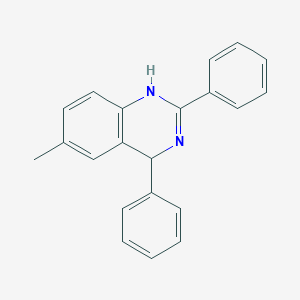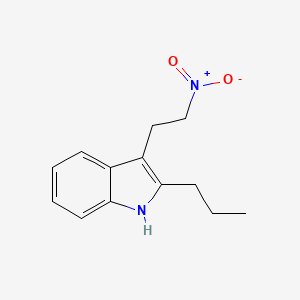![molecular formula C18H18O4S B14269700 1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione CAS No. 174969-02-9](/img/structure/B14269700.png)
1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione is a complex organic compound characterized by its unique bicyclic structure. This compound contains a total of 44 bonds, including 26 non-hydrogen bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 seven-membered rings, and 1 sulfone group . Its chemical formula is C18H18O4S .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of industrial organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and scaling up of laboratory procedures, would apply.
化学反応の分析
Types of Reactions
1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.
科学的研究の応用
1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of bicyclic structures and sulfone groups.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione involves its interaction with molecular targets through its unique structural features. The sulfone group and aromatic rings play crucial roles in its reactivity and binding to specific targets. The pathways involved may include electron transfer, hydrogen bonding, and hydrophobic interactions .
類似化合物との比較
Similar Compounds
6,7-Dioxa-3-thiabicyclo[3.2.2]nonane, 1,5-diphenyl-, 3,3-dioxide: Shares a similar bicyclic structure but differs in the oxidation state of the sulfur atom.
Other Bicyclic Sulfones: Compounds with similar bicyclic frameworks and sulfone groups.
Uniqueness
1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
174969-02-9 |
|---|---|
分子式 |
C18H18O4S |
分子量 |
330.4 g/mol |
IUPAC名 |
1,5-diphenyl-6,7-dioxa-3λ6-thiabicyclo[3.2.2]nonane 3,3-dioxide |
InChI |
InChI=1S/C18H18O4S/c19-23(20)13-17(15-7-3-1-4-8-15)11-12-18(14-23,22-21-17)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChIキー |
IGVSZUXDYWUIMS-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CS(=O)(=O)CC1(OO2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



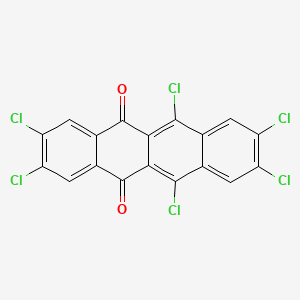
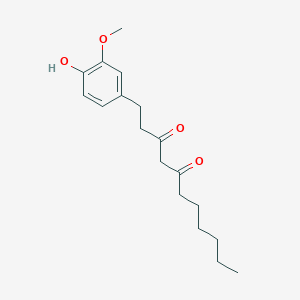
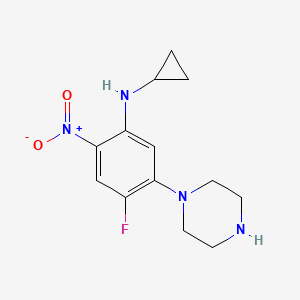
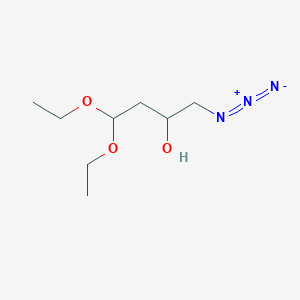
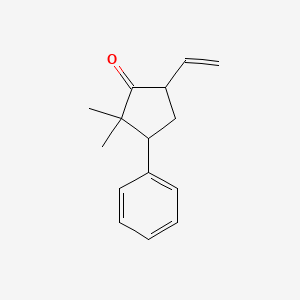
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
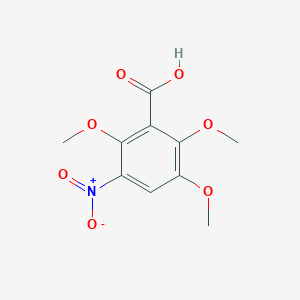
oxophosphanium](/img/structure/B14269673.png)

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
